molecular formula C14H12BrNO B7644743 N-(2-bromophenyl)-2-phenylacetamide

N-(2-bromophenyl)-2-phenylacetamide

Cat. No.: B7644743
M. Wt: 290.15 g/mol
InChI Key: MOFWHBVECBOVGC-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-phenylacetamide is a brominated derivative of the 2-phenylacetamide class, characterized by a phenylacetamide core substituted with a bromine atom at the ortho position of the N-phenyl group. 2-Phenylacetamides are widely studied for their versatility in organic synthesis and medicinal chemistry, particularly for antimicrobial, anticancer, and anticonvulsant activities .

Properties

IUPAC Name

N-(2-bromophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFWHBVECBOVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling

In this approach, 2-chloro-N-phenylacetamide (1a) reacts with 2-bromophenylboronic acid in the presence of palladium acetate (Pd(OAc)₂), 2,2'-bipyridine (bpy), and pivalic acid in toluene at 120°C for 24 hours. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, where the palladium catalyst facilitates the substitution of the chlorine atom with the bromophenyl group. This method yields the target compound in 81% after column chromatography.

Key Conditions :

  • Catalyst: Pd(OAc)₂ (1.3 mg) and bpy (0.9 mg)

  • Solvent: Toluene

  • Temperature: 120°C

  • Reaction Time: 24 hours

Potassium Iodide-Mediated Substitution

An alternative substitution method employs potassium iodide (KI) as a nucleophilic promoter. Here, 2-chloro-N-phenylacetamide reacts with 2-bromophenol in acetone under reflux, with potassium carbonate (K₂CO₃) as a base. The reaction achieves completion within 10–12 hours, yielding 2-(4-formylphenoxy)-N-phenylacetamide as an intermediate, which is subsequently reduced to the target compound.

Acetylation of 2-Bromoaniline

Direct acetylation of 2-bromoaniline with phenylacetyl chloride offers a straightforward pathway. This method is notable for its simplicity and scalability.

Base-Mediated Acetylation

2-Bromoaniline reacts with phenylacetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) to scavenge HCl. The reaction proceeds exothermically, requiring careful temperature control. After stirring at room temperature for 4–6 hours, the crude product is purified via recrystallization from ethanol/water, achieving yields of 75–85%.

Reaction Scheme :

2-Bromoaniline+Phenylacetyl ChlorideEt3N, DCMThis compound\text{2-Bromoaniline} + \text{Phenylacetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

Microwave-Assisted Acetylation

Recent advancements utilize microwave irradiation to accelerate the acetylation process. A mixture of 2-bromoaniline, phenylacetic acid, and N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) is irradiated at 100°C for 15 minutes, achieving 90% yield. This method reduces reaction time from hours to minutes but requires specialized equipment.

Friedel-Crafts acylation enables the introduction of the acetamide group onto a brominated aromatic ring. This method is particularly useful for synthesizing derivatives with electron-rich arenes.

Aluminum Chloride-Catalyzed Acylation

Benzene reacts with 2-bromophenylacetyl chloride in the presence of AlCl₃ at 0°C. The acyl chloride electrophile is generated in situ using oxalyl chloride and catalytic DMF. The reaction mixture is stirred for 2 hours, followed by aqueous workup and column chromatography. Yields range from 70–80%, depending on the substitution pattern.

Mechanistic Insight :
The acylium ion formed by AlCl₃ coordinates to the aromatic ring, facilitating electrophilic substitution at the para position relative to the bromine atom.

Multi-Step Synthesis via Intermediate Formation

Complex synthetic routes involving intermediates are employed to enhance regioselectivity and purity.

Hydrazone Intermediate Route

A patent-derived method synthesizes this compound via a hydrazone intermediate. 2-Chloro-N-phenylacetamide is first reacted with 4-hydroxybenzaldehyde to form 2-(4-formylphenoxy)-N-phenylacetamide. Subsequent condensation with hydrazine derivatives yields a hydrazone, which is reduced to the final product using sodium borohydride (NaBH₄).

Key Steps :

  • Formylation :

    2-Chloro-N-phenylacetamide+4-HydroxybenzaldehydeK2CO3,KI2-(4-Formylphenoxy)-N-phenylacetamide\text{2-Chloro-N-phenylacetamide} + \text{4-Hydroxybenzaldehyde} \xrightarrow{\text{K}_2\text{CO}_3, \text{KI}} \text{2-(4-Formylphenoxy)-N-phenylacetamide}
  • Hydrazone Formation :

    2-(4-Formylphenoxy)-N-phenylacetamide+HydrazineHydrazone Intermediate\text{2-(4-Formylphenoxy)-N-phenylacetamide} + \text{Hydrazine} \rightarrow \text{Hydrazone Intermediate}
  • Reduction :

    Hydrazone IntermediateNaBH4This compound\text{Hydrazone Intermediate} \xrightarrow{\text{NaBH}_4} \text{this compound}

Bromfenac Sodium Intermediate Pathway

A patent for bromfenac sodium synthesis describes a related intermediate, N-(2-(4'-bromophenyl acyl)phenyl)acetamide, which is brominated and acetylated to yield the target compound. This method emphasizes green chemistry principles, using 2-methyltetrahydrofuran as a solvent and achieving 92% yield.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsYieldAdvantagesLimitations
Nucleophilic Substitution2-Chloro-N-phenylacetamidePd(OAc)₂, 120°C, 24h81%High regioselectivityRequires palladium catalysts
Acetylation2-BromoanilineEt₃N, DCM, 0°C→RT75–85%Simple setup, scalableExothermic reaction
Friedel-CraftsBenzene, 2-Bromophenylacetyl ClAlCl₃, 0°C70–80%Applicable to electron-rich arenesHarsh acidic conditions
Multi-StepHydrazone intermediatesK₂CO₃, NaBH₄85–90%High purity, regiocontrolLengthy procedure

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

  • Substitution Reactions

    • The bromine atom in the 2-bromophenyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
  • Reduction Reactions

    • The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Oxidation Reactions

    • The phenylacetamide moiety can undergo oxidation to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: N-(2-substituted phenyl)-2-phenylacetamide derivatives.

    Reduction: N-(2-bromophenyl)-2-phenylethylamine.

    Oxidation: 2-bromo-N-phenylacetamide carboxylic acid.

Scientific Research Applications

N-(2-bromophenyl)-2-phenylacetamide has several applications in scientific research:

  • Medicinal Chemistry

    • It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
  • Biological Studies

    • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Materials Science

    • It is used in the development of novel materials with specific electronic and optical properties.
  • Chemical Synthesis

    • The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The bromine atom in the 2-bromophenyl group can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the amide group can form hydrogen bonds with proteins, affecting their function and activity.

Comparison with Similar Compounds

Table 1: Reaction Mechanisms of N-Substituted 2-Phenylacetamides

Compound Substituent Reaction Mechanism Key Reference
N-(4-Chlorophenyl) 4-Cl Interfacial
N-Benzyl Benzyl Extraction
N-(2-Benzoylphenyl)-Br 2-Bromoacetyl Nucleophilic

Crystallographic and Physical Properties

Crystal structures reveal hydrogen bonding and packing patterns:

  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide : Forms hydrogen-bonded dimers via amide carbonyl and hydroxyl groups, creating a 14-membered ring .
  • N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide : Exhibits planar geometry with π-π stacking between benzoyl and phenyl groups, stabilizing the crystal lattice .
  • N-(3-Acetylphenyl)-2-phenylacetamide (CAS 72116-69-9) : Hydrophobic aromatic rings dominate solubility, limiting aqueous dissolution .

Table 3: Physical and Structural Properties

Compound Solubility Key Structural Feature Reference
N-Benzyl-N-(2-hydroxyethyl)-oxazolidinone Low in H₂O Hydrogen-bonded dimers
N-(2-Benzoyl-4,5-dimethoxyphenethyl) Organic solvents π-π stacking
N-(3-Acetylphenyl) DMSO, DMF Hydrophobic core

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-bromophenyl)-2-phenylacetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step reaction starting with bromophenylamine and phenylacetyl chloride. Key steps include alkylation and amidation under controlled pH (6–7) and temperature (60–80°C). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used to enhance solubility. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride) and monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic protons and acetamide backbone. Mass Spectrometry (MS) determines molecular weight (e.g., expected m/z ~319.2 g/mol). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Infrared (IR) spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) .

Q. How does the bromophenyl substituent affect stability under varying storage conditions?

  • Methodological Answer : Stability studies involve storing the compound at 4°C (solid) and -20°C (solution in DMSO) for 30 days. Degradation is monitored via HPLC, with accelerated stability testing under 40°C/75% relative humidity. The bromine atom enhances thermal stability but may increase photodegradation risk, requiring amber vials for light-sensitive conditions .

Advanced Research Questions

Q. How can contradictions in synthetic yields of derivatives be resolved?

  • Methodological Answer : Contradictions arise from divergent reaction conditions (e.g., catalyst loadings, solvent polarity). Systematic Design of Experiments (DoE) identifies critical factors. For example, NaHCO₃ as a base in DMF increases yields (75–85%) compared to Et₃N (60–70%) due to better deprotonation efficiency. Reaction kinetics studies (e.g., in situ IR) track intermediate formation .

Q. What computational strategies predict reactivity in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electron density distribution, identifying reactive sites (e.g., bromine as a leaving group). Transition state analysis predicts activation energy for nucleophilic aromatic substitution. Molecular docking (AutoDock Vina) assesses steric effects of the phenylacetamide group on reaction pathways .

Q. How is binding affinity to biological targets evaluated experimentally?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) to enzymes like thrombin or glucokinase. Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For antimicrobial activity, minimum inhibitory concentration (MIC) assays against S. aureus and E. coli are performed, with IC₅₀ values calculated from dose-response curves .

Key Notes

  • Crystallographic data (e.g., triclinic P1 symmetry) from single-crystal X-ray diffraction () aids in conformational analysis.
  • Biological activity correlates with the bromophenyl group’s electron-withdrawing effects, enhancing interactions with hydrophobic enzyme pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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